molecular formula C20H16N2O2 B5860407 4-{[3-(1-naphthyl)acryloyl]amino}benzamide

4-{[3-(1-naphthyl)acryloyl]amino}benzamide

Cat. No. B5860407
M. Wt: 316.4 g/mol
InChI Key: HTHGFBDIXVGPJI-JLHYYAGUSA-N
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Description

4-{[3-(1-naphthyl)acryloyl]amino}benzamide, also known as NAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NAB is a synthetic molecule that belongs to the class of acrylamide derivatives and has a molecular weight of 348.4 g/mol.

Mechanism of Action

The exact mechanism of action of 4-{[3-(1-naphthyl)acryloyl]amino}benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, leading to DNA damage and cell death. In neurons, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and protection against oxidative stress and inflammation. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9, leading to cell death. In neurons, this compound has been shown to protect against oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[3-(1-naphthyl)acryloyl]amino}benzamide is its versatility, as it can be used in various fields of research. Another advantage is its low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 4-{[3-(1-naphthyl)acryloyl]amino}benzamide, including the development of new derivatives with improved efficacy and selectivity, the investigation of its potential applications in other fields such as immunology and infectious diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of this compound in combination with other drugs or therapies could lead to synergistic effects and improved outcomes in various diseases.

Synthesis Methods

4-{[3-(1-naphthyl)acryloyl]amino}benzamide can be synthesized through a simple reaction between 4-aminobenzamide and 3-(1-naphthyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the resulting product is purified through column chromatography. The yield of this compound obtained through this method is typically around 50-60%.

Scientific Research Applications

4-{[3-(1-naphthyl)acryloyl]amino}benzamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, neuroprotection, and drug discovery. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved efficacy and selectivity.

properties

IUPAC Name

4-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c21-20(24)16-8-11-17(12-9-16)22-19(23)13-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-13H,(H2,21,24)(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHGFBDIXVGPJI-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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